molecular formula C16H15ClN2O2S2 B2869582 1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-84-2

1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2869582
CAS No.: 868218-84-2
M. Wt: 366.88
InChI Key: ZIADASSVEQFTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features a benzenesulfonyl group, a chlorophenyl group, and a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with a suitable thiol to form a sulfonyl thioether. This intermediate is then reacted with a chlorophenylmethyl compound under controlled conditions to introduce the chlorophenyl group. Finally, the dihydroimidazole ring is formed through a cyclization reaction involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chlorides: These compounds share the benzenesulfonyl group and are used in similar synthetic applications.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups have similar reactivity and are used in various chemical reactions.

    Dihydroimidazole derivatives: These compounds share the dihydroimidazole ring and are studied for their biological activity.

Uniqueness

1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for research and industrial applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S2/c17-14-6-4-5-13(11-14)12-22-16-18-9-10-19(16)23(20,21)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIADASSVEQFTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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